C-(2-p-Tolyl-thiazol-5-yl)-methylamine
Description
Significance of Thiazole-Containing Scaffolds in Organic Synthesis and Materials Science
The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in both organic synthesis and materials science. Its presence is noted in a multitude of natural products and synthetic compounds with a wide array of biological activities. Thiazole derivatives are integral to many FDA-approved drugs, underscoring their therapeutic importance. chemicalbook.comglobalresearchonline.netdergipark.org.tr
In organic synthesis, the thiazole ring serves as a versatile building block. Its aromatic nature and the presence of heteroatoms provide multiple sites for functionalization, enabling the construction of complex molecular architectures. globalresearchonline.net The synthetic versatility of thiazoles has led to their incorporation into a diverse range of compounds with applications in medicinal chemistry. dergipark.org.trmdpi.com
The applications of thiazole derivatives extend into materials science, where they are explored for their potential in creating advanced materials such as polymers and coatings that necessitate specific chemical properties for improved durability and performance. chemimpex.com
Overview of Methylamine-Substituted Heterocycles in Advanced Chemical Design
The incorporation of a methylamine (B109427) group into heterocyclic systems is a common strategy in advanced chemical design, particularly in the development of pharmacologically active agents. The methylamine moiety can significantly influence the physicochemical properties of a molecule, such as its solubility, basicity, and ability to form hydrogen bonds. These properties are crucial for a compound's interaction with biological targets.
Recent research has highlighted the importance of the methylamine group in the design of novel therapeutic agents. For instance, a 2025 study detailed the design, synthesis, and biological evaluation of new CDK12 inhibitors based on a 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine scaffold for the treatment of esophageal squamous cell carcinoma. nih.gov This underscores the critical role that the methylamine-substituted thiazole core can play in the development of targeted therapies.
Research Landscape and Emerging Directions for C-(2-p-Tolyl-thiazol-5-yl)-methylamine Derivatives
While direct research focused exclusively on this compound is still nascent, the broader landscape of tolyl-thiazole derivatives and related methylamine-substituted heterocycles points towards several promising research avenues. The structural similarity to compounds with known biological activity suggests that derivatives of this compound could be valuable candidates for screening in various therapeutic areas.
A positional isomer, (2-p-Tolyl-thiazol-4-yl)methylamine, has been identified as a versatile intermediate in the synthesis of biologically active molecules and is utilized in the formulation of agrochemicals, including pesticides and herbicides. chemimpex.com This suggests that this compound and its derivatives could also find applications in agricultural chemistry.
Emerging research directions are likely to focus on the synthesis of a library of derivatives by modifying the methylamine group and the tolyl and thiazole rings to explore their structure-activity relationships. Furthermore, the investigation of their properties for applications in materials science, such as in the development of novel polymers or functional coatings, represents another fertile ground for future research.
Detailed Research Findings
Due to the limited availability of research focused solely on this compound, this section presents detailed findings from closely related structures to infer the potential properties and reactivity of the target compound.
A key study in this area involves the synthesis of various thiazole derivatives from a structurally similar starting material, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one. This research provides valuable insights into the potential synthetic pathways and chemical reactivity of the thiazole core present in this compound.
The table below summarizes the chemical properties of this compound and its positional isomer, (2-p-Tolyl-thiazol-4-yl)methylamine, based on available data.
| Property | This compound | (2-p-Tolyl-thiazol-4-yl)methylamine |
| Molecular Formula | C11H12N2S | C11H12N2S |
| Molecular Weight | 204.29 g/mol | 204.3 g/mol |
| CAS Number | Not available | 89152-86-3 |
This table is based on data from chemical supplier catalogs and may not have been independently verified by peer-reviewed research.
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-1,3-thiazol-5-yl]methanamine |
InChI |
InChI=1S/C11H12N2S/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11/h2-5,7H,6,12H2,1H3 |
InChI Key |
AHDSBKGTVBGTGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(S2)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for C 2 P Tolyl Thiazol 5 Yl Methylamine and Its Congeners
Strategic Approaches to the Thiazole (B1198619) Ring System Formation
The formation of the thiazole ring is a cornerstone of the synthesis of C-(2-p-Tolyl-thiazol-5-yl)-methylamine. Various methods have been developed for the construction of this essential heterocyclic core, ranging from historical name reactions to contemporary, highly efficient protocols.
Hantzsch Thiazole Synthesis and its Modern Adaptations
The Hantzsch thiazole synthesis, first described in 1887, remains a prominent and widely utilized method for the construction of thiazole rings. bldpharm.com This reaction typically involves the condensation of an α-haloketone with a thioamide. bldpharm.com In the context of synthesizing 2-p-tolyl substituted thiazoles, a common starting material is a p-tolyl-substituted thioamide which reacts with a suitable α-halocarbonyl compound.
Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, yields, and environmental friendliness. Microwave-assisted Hantzsch synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often leading to higher yields with cleaner product profiles. jove.com For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave irradiation has been shown to be much more efficient than conventional heating methods. jove.com Furthermore, catalyst-free and solvent-free versions of the Hantzsch reaction have been developed, offering greener and more economical alternatives. bepls.com One such approach involves the reaction of α,α-dibromoketones with thioureas at room temperature, providing 2-aminothiazoles in good yields without the need for a catalyst. nih.gov
Table 1: Comparison of Hantzsch Thiazole Synthesis Methodologies
| Method | Key Features | Advantages | Disadvantages | Reference(s) |
| Classical Hantzsch | α-haloketone + thioamide | Well-established, versatile | Often requires harsh conditions, long reaction times | bldpharm.com |
| Microwave-Assisted | Use of microwave irradiation | Rapid reaction times, higher yields | Requires specialized equipment | jove.com |
| Catalyst-Free | Reaction without a catalyst | Environmentally friendly, cost-effective | May have limitations in substrate scope | bepls.comnih.gov |
Alternative Cyclization Reactions for Substituted Thiazoles
Beyond the Hantzsch synthesis, a variety of other cyclization reactions have been developed to access substituted thiazoles. The Cook-Heilbron synthesis, for example, utilizes the condensation of an α-aminonitrile with carbon disulfide to form thiazoles. wikipedia.org Another approach involves the reaction of acylaminocarbonyl compounds with phosphorus pentasulfide, known as the Gabriel synthesis of thiazoles. researchgate.net
More recent innovations include metal-catalyzed cyclization reactions. For instance, a one-pot synthesis of 2,5-disubstituted thiazoles has been developed from N-substituted α-amino acids using thionyl chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under metal-free conditions. wikipedia.org This method is notable for its mild conditions and broad substrate scope. wikipedia.org Palladium-catalyzed C-H activation has also been employed to construct multifunctionalized thiazole derivatives, allowing for sequential and regioselective introduction of substituents. harvard.edunih.govencyclopedia.pub These advanced methods provide synthetic chemists with a diverse toolbox for the construction of the thiazole core, enabling access to a wide range of analogs.
Installation of the p-Tolyl Moiety at the C-2 Position
The introduction of the p-tolyl group at the C-2 position of the thiazole ring is typically achieved by incorporating this moiety into one of the starting materials for the thiazole ring synthesis. In the context of the Hantzsch synthesis, this is most commonly accomplished by using 4-methylthiobenzamide as the thioamide component. mdpi.com The reaction of 4-methylthiobenzamide with an appropriate α-halocarbonyl compound directly yields a 2-p-tolylthiazole derivative.
Alternatively, a direct C-H arylation approach can be employed on a pre-formed thiazole ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful methods for this transformation. mdpi.com For example, a 2-halothiazole can be coupled with a p-tolylboronic acid or a p-tolylstannane in the presence of a palladium catalyst to install the p-tolyl group at the C-2 position. mdpi.com While effective, this approach requires the synthesis of a 2-functionalized thiazole precursor.
Regioselective Functionalization for the C-5 Methylamine (B109427) Group
The introduction of the methylamine group at the C-5 position of the 2-p-tolylthiazole core is a critical step that requires high regioselectivity. This can be achieved through either direct functionalization of the C-5 position or by synthesizing a precursor at this position that can be subsequently converted to the methylamine group.
Aminomethylation and Related C-H Activation Strategies
Direct C-H aminomethylation of the thiazole ring at the C-5 position presents an atom-economical and efficient strategy. While direct aminomethylation of 2-arylthiazoles at the C-5 position is not extensively documented, general methods for the C-H functionalization of thiazoles suggest its feasibility. Palladium-catalyzed C-H activation has been shown to be effective for the alkenylation and arylation of the C-5 position of thiazoles. harvard.edunih.govmasterorganicchemistry.com In principle, a similar strategy could be adapted for aminomethylation using an appropriate aminomethylating agent.
The Mannich reaction, a classical method for aminomethylation, could also be explored. However, the reactivity of the 2-p-tolylthiazole substrate towards Mannich conditions would need to be carefully evaluated to ensure regioselectivity at the C-5 position.
Precursor-Based Synthesis and Reduction Pathways
A more established and reliable approach to installing the C-5 methylamine group involves the synthesis of a precursor functional group at this position, which is then reduced to the desired amine. Two common precursors are the formyl group (-CHO) and the cyano group (-CN).
From 2-p-Tolyl-thiazole-5-carbaldehyde:
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles and can be applied to 2-p-tolylthiazole to introduce a formyl group at the C-5 position. unifiedpatents.com The resulting 2-p-tolyl-thiazole-5-carbaldehyde can then be converted to the methylamine via reductive amination. This one-pot reaction involves the condensation of the aldehyde with ammonia (B1221849) to form an imine, which is then reduced in situ to the primary amine. jove.comwikipedia.orgharvard.edumasterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). harvard.edumasterorganicchemistry.com Catalytic hydrogenation over a metal catalyst such as palladium or Raney nickel can also be employed. harvard.edursc.org
From 2-p-Tolyl-thiazole-5-carbonitrile:
Another robust pathway involves the synthesis of 2-p-tolyl-thiazole-5-carbonitrile. This can be achieved by the reaction of 5-bromo-2-p-tolylthiazole with a cyanide source, such as copper(I) cyanide, in a nucleophilic aromatic substitution reaction. The resulting nitrile can then be reduced to the this compound. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation. youtube.com Alternatively, catalytic hydrogenation using catalysts such as Raney Nickel under a hydrogen atmosphere provides a milder method for the reduction of the nitrile to the primary amine. google.com
Table 2: Precursor-Based Pathways to this compound
| Precursor | Synthesis of Precursor | Conversion to Methylamine | Key Reagents for Conversion | Reference(s) |
| 2-p-Tolyl-thiazole-5-carbaldehyde | Vilsmeier-Haack formylation of 2-p-tolylthiazole | Reductive Amination | NH3, NaBH3CN or H2/Catalyst | jove.comwikipedia.orgharvard.edumasterorganicchemistry.comunifiedpatents.comorganic-chemistry.orgrsc.org |
| 2-p-Tolyl-thiazole-5-carbonitrile | Cyanation of 5-bromo-2-p-tolylthiazole | Reduction | LiAlH4 or H2/Raney Nickel | youtube.comgoogle.com |
| 5-Chloromethyl-2-p-tolyl-thiazole | Chloromethylation of 2-p-tolylthiazole | Gabriel Synthesis | Potassium phthalimide, Hydrazine | wikipedia.orgharvard.edumasterorganicchemistry.comlibretexts.org |
A third precursor-based approach utilizes a 5-halomethyl-2-p-tolylthiazole intermediate. For instance, 5-chloromethyl-2-p-tolyl-thiazole can be synthesized and subsequently converted to the primary amine via the Gabriel synthesis. wikipedia.orgharvard.edumasterorganicchemistry.comlibretexts.org This classic method involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrazinolysis to release the desired primary amine. wikipedia.orgharvard.edumasterorganicchemistry.comlibretexts.org
Green Chemistry Principles in the Synthesis of Thiazole Derivatives
The development of environmentally friendly synthetic methods is a cornerstone of modern organic chemistry. jocpr.com For the synthesis of thiazole derivatives, significant strides have been made in implementing green chemistry principles to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. jocpr.commdpi.com
A key aspect of green thiazole synthesis is the move towards catalyst-free and environmentally benign reaction conditions. nih.gov Researchers have successfully developed protocols that utilize water as a solvent, thereby avoiding the use of volatile and often toxic organic solvents.
For instance, a simple and high-yielding procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported, which involves the reaction of dithiocarbamates and α-halocarbonyl compounds in water without a catalyst. While the reaction takes a considerable amount of time at reflux, it offers the advantage of a green solvent and avoids the need for a metal catalyst.
Another catalyst-free approach involves the multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions. This method provides a wide variety of trisubstituted thiazoles in good to very good yields with the benefits of a green solvent, reduced reaction times, and the absence of harmful by-products.
A notable catalyst-free synthesis of 2-aminothiazoles utilizes α-diazoketones and thiourea (B124793) in the presence of PEG-400 at 100 °C. This protocol is simple, rapid, and generates the desired products in excellent yields.
| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield (%) | Reference |
| Dithiocarbamates | α-Halocarbonyl compounds | Water, reflux, 20 h | 4-Substituted-2-(alkylsulfanyl)thiazoles | 75-90 | |
| Arylglyoxals, Cyclic 1,3-dicarbonyls | Thioamides | H₂O, Microwave | Trisubstituted thiazoles | Good to very good | |
| α-Diazoketones | Thiourea | PEG-400, 100 °C, 2-3.5 h | 2-Aminothiazoles | 87-96 |
Table 1: Examples of Catalyst-Free and Environmentally Benign Thiazole Synthesis
To accelerate reaction rates and often improve yields, alternative energy sources like microwave irradiation and ultrasound have been effectively employed in thiazole synthesis. youtube.com These methods are considered green as they can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds. acs.org The Hantzsch thiazole synthesis, a classical method for preparing aminothiazoles, has been significantly improved using microwave irradiation. organic-chemistry.org For example, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave heating provides N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in higher yields and much shorter reaction times (minutes vs. hours) compared to conventional reflux conditions. organic-chemistry.org
In another example, a one-pot, three-component synthesis of thiazolyl-pyridazinediones has been achieved under microwave irradiation using chitosan (B1678972) as a biodegradable and reusable catalyst. mdpi.com This eco-friendly approach offers high yields and short reaction times. mdpi.com
Ultrasonic-Mediated Synthesis:
Ultrasonic irradiation provides an alternative green method for promoting chemical reactions. rsc.org The synthesis of novel thiazole derivatives has been successfully achieved by reacting 2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide with various hydrazonoyl chlorides and 2-bromo-1-arylethan-1-ones under ultrasonic irradiation. nih.gov This method, often coupled with the use of an eco-friendly biocatalyst like terephthalohydrazide Cs Schiff's base hydrogel (TCsSB), offers mild reaction conditions, quick reaction times, and high yields. nih.govresearchgate.net The catalyst in such systems can often be recovered and reused multiple times without a significant loss of activity. nih.gov
A one-pot, multi-component procedure for synthesizing new substituted Hantzsch thiazole derivatives has been developed using a reusable silica-supported tungstosilisic acid catalyst under both conventional heating and ultrasonic irradiation. nih.govnih.gov The use of ultrasound can reduce the reaction time compared to conventional heating without compromising the yield. nih.gov
| Energy Source | Catalyst | Key Advantages | Product Class | Reference |
| Microwave | None or Chitosan | Rapid, high yields, eco-friendly catalyst | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, Thiazolyl-pyridazinediones | organic-chemistry.orgmdpi.com |
| Ultrasound | TCsSB, Silica supported tungstosilisic acid | Mild conditions, short reaction times, high yields, reusable catalyst | Novel thiazole derivatives, Substituted Hantzsch thiazole derivatives | nih.govresearchgate.netnih.govnih.gov |
Table 2: Comparison of Microwave-Assisted and Ultrasonic-Mediated Thiazole Synthesis
Total Synthesis and Multi-Component Approaches for this compound
While a specific total synthesis for this compound is not extensively documented in the literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of 2,5-disubstituted thiazoles. The classical Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole ring. youtube.com
A potential synthetic pathway could commence with the reaction of a p-tolyl-thioamide with an appropriate α-haloketone or α-haloaldehyde derivative to construct the 2-p-tolyl-thiazole core. The challenge in synthesizing 2,5-disubstituted thiazoles often lies in the instability of the required α-haloaldehydes. mdpi.com
An alternative, more recent approach involves a sequential copper(I)-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne with a sulfonyl azide (B81097) to form a 1-sulfonyl-1,2,3-triazole. This intermediate then undergoes a rhodium(II)-catalyzed reaction with a thionoester, leading to a 3-sulfonyl-4-thiazoline which subsequently aromatizes to the 2,5-disubstituted thiazole. mdpi.comchemicalbook.com This method offers a versatile route to this class of compounds. mdpi.com
Once the 2-p-tolyl-thiazole scaffold is in hand, the introduction of the methylamine group at the 5-position can be achieved through various functional group transformations. For instance, if the 5-position is functionalized with a carboxylic acid, it could be converted to the corresponding amide and subsequently reduced to the amine. A related synthesis of (2-p-tolyl-thiazol-4-yl)-methanol has been reported, which could potentially be adapted. pharmaffiliates.com Halogenation at the 5-position followed by nucleophilic substitution with an appropriate amine precursor is another viable strategy. jocpr.com
Multi-Component Reactions (MCRs):
Multi-component reactions, where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials, are highly efficient for generating molecular diversity. nih.gov Several MCRs have been developed for the synthesis of thiazole-containing heterocyclic systems. nih.gov For example, the Biginelli reaction has been utilized in a sequential continuous flow process, starting with a Hantzsch thiazole synthesis, to produce complex 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. nih.gov
A one-pot, three-component reaction for the synthesis of thiazol-2-imines under catalyst-free conditions using microwave irradiation has also been reported, showcasing an improvised Hantzsch thiazole synthesis. While not directly yielding the target molecule, these MCRs highlight the potential for developing a convergent and efficient synthesis of this compound and its analogs by carefully selecting the appropriate starting components.
Reaction Optimization and Mechanistic Investigations of Synthetic Routes
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired thiazole derivatives while minimizing by-products. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.
In the one-pot synthesis of Hantzsch thiazole derivatives using a silica-supported tungstosilisic acid catalyst, for example, the amount of catalyst, the solvent system, and the temperature were systematically varied to achieve the optimal yield. mdpi.com It was found that increasing the catalyst loading from 5% to 15% increased the yield, with no further improvement above this amount. mdpi.com A mixture of ethanol (B145695) and water was identified as the optimal solvent system. mdpi.com
Mechanistic investigations into thiazole synthesis provide valuable insights that can guide reaction optimization and the design of new synthetic routes. The Hantzsch thiazole synthesis is generally understood to proceed through the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to form the thiazole ring. youtube.com However, the regioselectivity of the reaction can be influenced by the reaction conditions. For instance, in the condensation of α-halogeno ketones with N-monosubstituted thioureas, conducting the reaction under acidic conditions can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and the isomeric 3-substituted 2-imino-2,3-dihydrothiazoles. nih.gov
The mechanism for the formation of thiazole compounds can also involve different intermediates depending on the specific reactants and catalysts used. For instance, in a study on the synthesis of substituted thiazole derivatives as EGFR/BRAFV600E dual inhibitors, the proposed mechanism involves the initial formation of a hydrazinylidene-2,3-dihydrothiazole intermediate. X-ray crystallography can be a powerful tool to confirm the structure of intermediates and products, providing concrete evidence for the proposed reaction pathway.
| Reaction | Optimized Parameter | Effect | Mechanistic Insight | Reference |
| Hantzsch Thiazole Synthesis | Catalyst Loading (SiW/SiO₂) | Increased yield up to 15% | - | mdpi.com |
| Hantzsch Thiazole Synthesis | Solvent (Ethanol/Water) | Optimal solvent system | - | mdpi.com |
| Hantzsch Thiazole Synthesis | Acidity | Changes regioselectivity | Formation of 2-imino-2,3-dihydrothiazole isomers | nih.gov |
| Thiazole synthesis from thiosemicarbazides | - | - | Formation of hydrazinylidene-2,3-dihydrothiazole intermediate |
Table 3: Examples of Reaction Optimization and Mechanistic Findings in Thiazole Synthesis
Elucidation of Chemical Reactivity and Derivatization Pathways of C 2 P Tolyl Thiazol 5 Yl Methylamine
Reactivity of the Primary Amine Functional Group
The primary amine (-CH₂NH₂) attached to the C5 position of the thiazole (B1198619) ring is a versatile functional group, acting as a potent nucleophile and a base. Its reactivity is central to many derivatization strategies.
Nucleophilic Acylation and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it highly nucleophilic, enabling it to readily participate in acylation and alkylation reactions.
Acylation: The reaction of C-(2-p-Tolyl-thiazol-5-yl)-methylamine with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of stable amide derivatives. nih.gov This reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The acylation modifies the electronic and steric properties of the amine, which can be a strategic step in multi-step syntheses. For instance, acylation of 2-aminothiazole (B372263) derivatives with various acyl halides has been shown to produce the corresponding amides in high yields. nih.gov
Alkylation: The primary amine can be alkylated by reacting with alkyl halides. This reaction can proceed sequentially to yield secondary amines, tertiary amines, and even quaternary ammonium (B1175870) salts. Controlling the stoichiometry of the alkylating agent and the reaction conditions is crucial to achieve selective mono- or di-alkylation. Hydrogen-borrowing catalysis represents a modern alternative to traditional alkylation, using alcohols as alkylating agents in the presence of a metal catalyst, which is an atom-economical method that produces water as the only stoichiometric byproduct. nih.gov Computational studies, such as those using Density Functional Theory (DFT), can help predict the regioselectivity of N-alkylation reactions in similar heterocyclic systems. mdpi.com
Schiff Base Formation and Imine Chemistry
The primary amine of this compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically requires acid or base catalysis and involves the removal of a water molecule.
The formation of the C=N double bond in the Schiff base is reversible. These imines are valuable synthetic intermediates themselves and can be further reduced to form stable secondary amines or used in cyclization reactions to construct more complex heterocyclic systems. The synthesis of Schiff bases from various aminothiazole derivatives and their subsequent use in creating larger structures is a well-established synthetic route. researchgate.net For example, Schiff bases derived from the condensation of 2,6-diformyl-4-methylphenol and 5-aminouracil (B160950) have been synthesized and used to create metal complexes. nih.gov
Metal-Mediated Transformations and Amine-Based Catalysis
The nitrogen atom of the primary amine can act as a ligand, coordinating to various transition metals. This property allows for the formation of a wide array of metal complexes. nih.gov The coordination can influence the reactivity of both the ligand and the metal center. Such metal complexes have applications in catalysis and materials science. Aminothiazole-derived Schiff base ligands have demonstrated a strong coordinating capability with metals like cobalt, nickel, copper, and zinc. acs.org
Furthermore, the amine group itself, or its derivatives, can participate in catalysis. For instance, it can function as a base catalyst. In organocatalysis, primary amines can react with carbonyl compounds to form enamines or iminium ions, which are key intermediates in various carbon-carbon bond-forming reactions. researchgate.net Transition-metal-catalyzed reactions, such as cross-coupling, are fundamental in creating C-C bonds and can be applied to amine-containing molecules, provided the amine group is suitably protected or the catalytic system is tolerant. mdpi.com
Transformations Involving the Thiazole Heterocycle
The thiazole ring is an aromatic heterocycle with a distinct reactivity pattern, influenced by the nitrogen and sulfur heteroatoms and the substituents at the C2 and C5 positions.
Electrophilic Aromatic Substitution on the Thiazole Ring
The thiazole ring can undergo electrophilic aromatic substitution (EAS). The electron density of the thiazole ring makes the C5 position the most susceptible to electrophilic attack, followed by the C4 position. chemicalbook.com The C2 position is generally electron-deficient. In this compound, the C5 position is already substituted. The presence of the electron-donating p-tolyl group at C2 and the aminomethyl group at C5 both activate the ring towards electrophilic attack.
Therefore, electrophilic substitution would be directed primarily to the only available position on the heterocycle, the C4 position. Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. numberanalytics.com However, the conditions for these reactions must be carefully chosen, as the amine functionality can be sensitive to the strong acids often used in nitration or Friedel-Crafts reactions. youtube.com It is also important to consider that the p-tolyl ring is also activated and could compete for the electrophile.
Nucleophilic Additions and Ring-Opening Reactions
Nucleophilic attack on the thiazole ring is generally difficult due to its aromaticity and electron-rich nature. pharmaguideline.com However, it can occur under specific circumstances. The C2 position is the most electron-deficient and, therefore, the most likely site for nucleophilic attack, especially if a good leaving group is present or if the ring nitrogen is quaternized (forming a thiazolium salt), which greatly enhances the ring's electrophilicity. pharmaguideline.com
Ring-opening of the thiazole heterocycle can be achieved under more drastic conditions. For example, reductive desulfurization using powerful reducing agents like Raney Nickel can lead to the cleavage of the C-S bonds and subsequent degradation of the ring. pharmaguideline.com Strong bases can deprotonate the C2 position, creating a nucleophilic center that can then react with various electrophiles. pharmaguideline.com
Reactivity of the p-Tolyl Substituent
The p-tolyl group attached to the C2 position of the thiazole ring in this compound offers specific sites for chemical modification, distinct from the thiazole core and the aminomethyl group. The reactivity of this substituent can be broadly categorized into reactions involving the aromatic phenyl ring and those targeting the methyl group side-chain.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of the p-tolyl group is susceptible to electrophilic aromatic substitution. The methyl group is an ortho-, para-directing activator, which enhances the electron density of the aromatic ring, making it more nucleophilic than unsubstituted benzene (B151609). Given that the para position is occupied by the linkage to the thiazole ring, electrophilic attack is anticipated to occur predominantly at the ortho positions relative to the methyl group.
Research on related aryl-thiazole structures indicates that modifying substituents on the phenyl ring is a common strategy for tuning the molecule's electronic and biological properties. For instance, introducing electron-withdrawing groups like nitro (-NO₂) or electron-donating groups like methoxy (B1213986) (-OCH₃) can significantly alter the molecule's characteristics.
Table 1: Potential Electrophilic Aromatic Substitution Reactions on the p-Tolyl Ring
| Reaction | Reagents | Expected Product Position |
| Nitration | HNO₃, H₂SO₄ | Ortho to methyl group |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Ortho to methyl group |
| Sulfonation | Fuming H₂SO₄ | Ortho to methyl group |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Ortho to methyl group |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Ortho to methyl group |
This table presents potential reactions based on the general principles of electrophilic aromatic substitution on activated benzene rings.
Side-Chain Functionalization of the Methyl Group
The methyl group of the p-tolyl substituent provides another handle for derivatization. While typically less reactive than the aromatic ring, the methyl protons can be activated for functionalization, particularly through free-radical or organometallic pathways.
Studies on the functionalization of methyl groups on other heterocyclic compounds, such as picolines, have demonstrated successful strategies that could be analogous. nih.govresearchgate.net These methods often involve deprotonation of the methyl group using a strong base (like lithium amides) to form a benzylic carbanion. nih.govresearchgate.net This nucleophilic intermediate can then react with a variety of electrophiles to introduce new functional groups.
Table 2: Potential Side-Chain Functionalization Reactions of the Methyl Group
| Reaction Type | Reagents | Resulting Functional Group |
| Halogenation | N-Bromosuccinimide (NBS), light/heat | Bromomethyl (-CH₂Br) |
| Oxidation | KMnO₄ or CrO₃ | Carboxylic acid (-COOH) |
| Deprotonation-Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., R-X) | Extended alkyl chain (-CH₂-R) |
| Deprotonation-Silylation | 1. Strong Base (e.g., LDA) 2. TMS-Cl | Silylmethyl (-CH₂-SiMe₃) |
This table outlines potential synthetic transformations of the methyl group based on established chemical principles.
The conversion of the methyl group into other functionalities like aldehydes, ketones, or esters has also been achieved for related methyl-substituted heterocycles, often through thio-substituted intermediates. nih.gov Such transformations would significantly expand the molecular diversity achievable from this compound.
This compound as a Building Block in Complex Molecular Architectures
The intrinsic functionalities of this compound—namely the primary amine, the thiazole ring, and the p-tolyl group—make it a versatile building block for the synthesis of more complex molecules, including fused heterocyclic systems and polymers. researchgate.net
Construction of Fused Heterocyclic Systems
The aminomethyl group, in conjunction with the thiazole nucleus, is a key structural motif for the construction of fused heterocyclic systems. Aminoazoles are well-established precursors in diversity-oriented synthesis, acting as nucleophiles in reactions that build new rings. nih.gov The primary amine of this compound can participate in cyclization reactions with suitable bifunctional electrophiles to create bicyclic or polycyclic structures.
For example, reactions of aminothiazoles with α,β-unsaturated ketones or their derivatives can lead to the formation of fused pyridine (B92270) or pyrimidine (B1678525) rings. nih.gov The reaction of an aminothiazole with an α-haloketone is a classic method for constructing imidazo[2,1-b]thiazole (B1210989) systems, a core structure in many biologically active compounds. nih.govresearchgate.net In a similar fashion, the aminomethyl group of the title compound could react intramolecularly or intermolecularly to form various fused heterocycles.
Table 3: Examples of Fused Heterocyclic Systems from Aminoazole Precursors
| Precursors | Reagent Type | Fused System Formed |
| Aminothiazole | α-Haloketone | Imidazo[2,1-b]thiazole nih.gov |
| Aminothiazole | Dicarbonyl compound | Thiazolo-pyrimidine |
| Aminothiazole | Chalcone derivative | Thiazolo-pyridine |
| Aminopyrazole | Arylglyoxal, Indanedione | Pyrazolo-pyridinone nih.gov |
This table illustrates the versatility of aminoazoles in forming fused heterocyclic structures, suggesting pathways applicable to this compound.
The reaction between chalcones and thiosemicarbazide (B42300) to form dihydropyrazoles, which then react with phenacyl bromides to yield 1-(thiazol-2-yl)-4,5-dihydropyrazoles, demonstrates the modular approach to building complex systems where the thiazole unit is central. nih.gov
Polymerization and Macromolecular Synthesis
Thiazole-containing compounds are valuable monomers for the synthesis of functional polymers. acs.org These polymers often exhibit interesting electronic, optical, and thermal properties. This compound can be incorporated into macromolecular structures through several polymerization strategies.
The primary amine of the aminomethyl group is a key functional handle for polymerization. It can readily undergo condensation polymerization with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides and polyureas, respectively.
Furthermore, the entire molecule can serve as a monomer in transition metal-catalyzed cross-coupling polymerizations. researchgate.net Techniques like Suzuki, Stille, and direct arylation polymerization have been effectively used to synthesize thiazole-containing conjugated polymers. researchgate.net These methods typically involve C-H activation or the use of pre-functionalized monomers (e.g., halogenated or boronic acid-substituted thiazoles) to build the polymer backbone. researchgate.net
Some thiazole derivatives have also been studied as inhibitors of tubulin polymerization, a critical process in cell division. nih.govacs.org While this is a biological application, it underscores the interaction of thiazole-based molecules with macromolecular systems.
Table 4: Potential Polymerization Pathways for this compound
| Polymerization Type | Co-monomer/Reaction Type | Polymer Class |
| Condensation Polymerization | Dicarboxylic acid / Diacyl chloride | Polyamide |
| Condensation Polymerization | Diisocyanate | Polyurea |
| Addition Polymerization | Epoxide | Poly(amino alcohol) |
| Cross-Coupling Polymerization | Dihaloarene (e.g., Suzuki coupling) | Conjugated Polymer |
| Oxidative Polymerization | Oxidant (e.g., FeCl₃) | Conjugated Polymer |
This table summarizes potential routes to macromolecules using this compound as a monomer.
The synthesis of fused heterocyclic conjugated polymers containing imidazo[2,1-b]thiazole units has been achieved through one-pot multicomponent polymerization, highlighting the advanced macromolecular architectures accessible from thiazole building blocks. rsc.org
Advanced Spectroscopic and Structural Characterization Methodologies for C 2 P Tolyl Thiazol 5 Yl Methylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. youtube.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it is possible to deduce the connectivity of atoms within a molecule and obtain detailed information about its chemical environment. youtube.com
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the structure of C-(2-p-Tolyl-thiazol-5-yl)-methylamine.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The p-tolyl group typically presents an AA'BB' system of two doublets in the aromatic region. The single proton on the thiazole (B1198619) ring will appear as a singlet. The methyl protons of the tolyl group and the methylene (B1212753) protons of the methylamine (B109427) group are also expected to produce singlets. The amine (-NH₂) protons often appear as a broad singlet due to chemical exchange and quadrupole effects from the nitrogen atom.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. libretexts.org Due to the molecule's asymmetry, all 11 carbon atoms are expected to be non-equivalent, resulting in 11 distinct signals. The chemical shifts are influenced by the electronic environment, with carbons adjacent to heteroatoms (S, N) and those in the aromatic rings appearing at characteristic downfield positions. libretexts.orgdocbrown.info
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-a | 7.85 | d | 2H | Aromatic (Tolyl, ortho to thiazole) |
| H-b | 7.25 | d | 2H | Aromatic (Tolyl, meta to thiazole) |
| H-c | 7.40 | s | 1H | Thiazole C4-H |
| H-d | 4.05 | s | 2H | -CH₂-NH₂ |
| H-e | 2.40 | s | 3H | -CH₃ (Tolyl) |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-g | 168.0 | Thiazole C2 |
| C-h | 151.0 | Thiazole C5 |
| C-i | 142.5 | Thiazole C4 |
| C-j | 140.0 | Aromatic (Tolyl, C-CH₃) |
| C-k | 131.0 | Aromatic (Tolyl, C-Thiazole) |
| C-l | 129.8 | Aromatic (Tolyl, CH meta to thiazole) |
| C-m | 126.5 | Aromatic (Tolyl, CH ortho to thiazole) |
| C-n | 38.0 | -CH₂-NH₂ |
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key COSY correlation would be observed between the ortho and meta protons (H-a and H-b) on the p-tolyl ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. utoronto.ca This technique would be used to definitively link the proton signals (H-a to H-e) to their corresponding carbon signals (C-l, C-m, C-i, C-n, C-o).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. mdpi.com Key HMBC correlations for this molecule would include:
Correlations from the methylene protons (H-d) to the thiazole carbons C4 and C5 (C-i and C-h), confirming the attachment of the methylamine group to the C5 position.
Correlations from the thiazole proton (H-c) to thiazole carbons C2 and C5 (C-g and C-h).
Correlations from the tolyl protons (H-a) to the thiazole C2 carbon (C-g), confirming the link between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can help to confirm the regiochemistry and conformation. A NOESY spectrum could show spatial proximity between the ortho-protons of the tolyl ring (H-a) and the thiazole proton (H-c).
While solution-state NMR characterizes molecules tumbling freely, solid-state NMR (ssNMR) provides atomic-level information about the structure, conformation, and packing of molecules in their crystalline solid form. oaepublish.com Should this compound exist in different polymorphic forms, ssNMR would be the ideal technique to distinguish them. By measuring ¹³C chemical shifts and cross-polarization dynamics in the solid state, one can identify subtle differences in molecular conformation and intermolecular interactions that define different crystal lattices. oaepublish.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound with high accuracy. nih.gov By measuring the molecular ion's mass to within a few parts per million (ppm), HRMS can confirm the elemental composition of this compound as C₁₁H₁₂N₂S. This level of precision allows for the confident differentiation of the target compound from other molecules that may have the same nominal mass but a different elemental formula. mdpi.com
Predicted HRMS Data
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₃N₂S⁺ | 205.0794 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting product ions are analyzed to reveal information about the molecule's structure and bond strengths. nih.gov The study of these fragmentation pathways provides a mechanistic fingerprint of the molecule.
For this compound, the protonated molecule ([M+H]⁺, m/z ≈ 205.08) would be expected to undergo several key fragmentations. A primary loss would likely be the neutral loss of ammonia (B1221849) (NH₃) from the protonated amine group. Another characteristic fragmentation would be the cleavage of the bond between the thiazole ring and the methylene group, leading to the formation of a stable 2-p-tolyl-thiazole cation.
Predicted Tandem MS (MS/MS) Fragmentation Data for Precursor Ion m/z 205.08
| Predicted Product Ion (m/z) | Proposed Formula | Fragmentation Pathway |
|---|---|---|
| 188.05 | C₁₁H₁₀NS⁺ | Loss of ammonia (-NH₃) |
| 189.06 | C₁₀H₉N₂S⁺ | Loss of a methyl radical (-CH₃) and hydrogen |
| 175.05 | C₁₀H₉S⁺ | Cleavage of the C5-CH₂ bond, forming the [2-p-tolyl-thiazole]⁺ fragment |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these techniques would provide a unique spectral fingerprint, confirming the presence of the p-tolyl, thiazole, and methylamine moieties.
Expected FT-IR and Raman Spectral Features:
The spectrum of this compound is expected to exhibit distinct bands corresponding to the vibrations of its constituent parts.
p-Tolyl Group: The aromatic p-tolyl group would be identified by several characteristic vibrations. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. nih.gov The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1620-1450 cm⁻¹ range. The para-substitution pattern gives rise to a characteristic out-of-plane C-H bending vibration, expected as a strong band between 840-810 cm⁻¹. The methyl group (CH₃) attached to the ring would show symmetric and asymmetric stretching vibrations near 2920 cm⁻¹ and 2860 cm⁻¹, respectively.
Thiazole Ring: The heterocyclic thiazole ring has a complex vibrational pattern. Key identifying bands include C=N and C=C ring stretching vibrations, which are often coupled and appear in the 1600-1400 cm⁻¹ region. mdpi.com The C-S stretching vibration is a crucial marker for the thiazole ring, typically observed at lower wavenumbers, generally in the 900-650 cm⁻¹ range. mdpi.com The C-H stretching of the thiazole ring proton is expected around 3120 cm⁻¹.
Methylamine Group (-CH₂NH₂): The primary amine group is a strong indicator in vibrational spectroscopy. Asymmetric and symmetric N-H stretching vibrations are expected as two distinct, medium-intensity sharp bands in the 3400-3250 cm⁻¹ region. The NH₂ scissoring (bending) vibration typically gives rise to a medium to strong absorption between 1650-1580 cm⁻¹. libretexts.org The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range. The methylene (CH₂) group would exhibit stretching vibrations just below 3000 cm⁻¹ and a characteristic scissoring (bending) mode around 1465 cm⁻¹. libretexts.org
The complementary nature of FT-IR and Raman spectroscopy is particularly useful. While polar groups like N-H and C=N often show strong IR absorption, the non-polar C=C and C-S bonds of the aromatic and heterocyclic rings would be expected to produce strong signals in the Raman spectrum.
Predicted Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR/Raman) |
|---|---|---|---|
| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine | Medium / Medium-Weak |
| 3120 - 3000 | C-H Stretch | Aromatic (Tolyl) & Thiazole | Medium-Weak / Strong |
| 2960 - 2850 | C-H Stretch (asymmetric & symmetric) | Methyl & Methylene | Medium / Strong |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | Medium-Strong / Weak |
| 1620 - 1450 | C=C and C=N Ring Stretch | Tolyl & Thiazole | Strong / Strong |
| 1465 | CH₂ Bend (Scissoring) | Methylene | Medium / Medium |
| 1250 - 1020 | C-N Stretch | Aminomethyl | Medium / Weak |
| 900 - 650 | C-S Stretch | Thiazole Ring | Weak-Medium / Strong |
X-ray Crystallography for Absolute Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org Should a single crystal of this compound of sufficient quality be obtained, this technique would provide an unambiguous elucidation of its molecular structure. nih.gov
The analysis would yield a detailed molecular model with key structural parameters.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the covalent structure, allowing for comparison with standard values and theoretical models. This can reveal subtle electronic effects, such as the influence of the electron-donating p-tolyl group on the thiazole ring's geometry.
Conformation and Stereochemistry: The dihedral angle between the plane of the p-tolyl ring and the thiazole ring is a critical conformational parameter. X-ray analysis would determine this angle, revealing the extent of steric hindrance and the preferred rotational orientation of the two rings.
Intermolecular Interactions: The crystal packing is dictated by non-covalent interactions. For this molecule, hydrogen bonding involving the primary amine (NH₂) as a donor and the thiazole nitrogen as a potential acceptor is highly probable. mdpi.com This technique would map out the hydrogen bond network in the crystal lattice. Furthermore, potential π-π stacking interactions between the aromatic and heterocyclic rings of adjacent molecules could be identified and characterized. mdpi.com
Planarity: The analysis would confirm the expected planarity of the thiazole and benzene rings.
While an experimental crystal structure for this compound is not currently reported, the parameters that would be determined are summarized below.
Structural Parameters Obtainable from X-ray Crystallography
| Parameter Type | Specific Information to be Determined |
|---|---|
| Connectivity | Confirmation of the covalent bonding framework. |
| Bond Lengths | Precise distances for C-C, C-N, C-S, C-H, and N-H bonds. |
| Bond Angles | Angles defining the geometry of the rings and the methylamine substituent. |
| Torsion Angles | Dihedral angle between the p-tolyl and thiazole rings; orientation of the aminomethyl group. |
| Crystal Packing | Unit cell dimensions and space group symmetry. |
| Intermolecular Forces | Identification and geometry of hydrogen bonds and π-π stacking interactions. |
Advanced Spectroscopic Techniques for Electronic and Vibrational States
Beyond routine identification, advanced spectroscopic techniques, often paired with computational chemistry, provide deeper insights into the electronic structure and dynamics of molecules like this compound.
UV-Visible Spectroscopy: The conjugated system formed by the p-tolyl group linked to the thiazole ring constitutes a chromophore that absorbs light in the ultraviolet-visible range. The UV-Vis spectrum is expected to show intense absorption bands corresponding to π→π* electronic transitions. mdpi.com The position of the maximum absorption (λ_max) is sensitive to the extent of conjugation and solvent polarity. For related 2-aminothiazole (B372263) and 2-arylthiazole systems, these transitions are typically observed in the 250-350 nm range. researchgate.netnist.gov The n→π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, are also possible but are generally much weaker.
Fluorescence Spectroscopy: Molecules with extended π-systems, such as 2-arylthiazoles, can exhibit fluorescence. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule may emit light at a longer wavelength. The fluorescence quantum yield and lifetime are sensitive parameters that provide information about the excited state and its deactivation pathways.
Computational Spectroscopy (DFT): Density Functional Theory (DFT) has become an indispensable tool for complementing experimental spectroscopic data. tandfonline.comtandfonline.comnih.gov DFT calculations can be used to:
Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, including bond lengths, angles, and the critical dihedral angle between the rings.
Predict Vibrational Spectra: Calculate the theoretical FT-IR and Raman spectra. The predicted frequencies and intensities help in making definitive assignments for the experimental bands, a process often aided by Potential Energy Distribution (PED) analysis. nih.gov
Simulate Electronic Spectra: Time-dependent DFT (TD-DFT) can predict the electronic transition energies and oscillator strengths, which correspond to the λ_max and intensity of bands in the UV-Vis spectrum. tandfonline.com
Analyze Electronic Structure: DFT calculations provide information on the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for understanding the molecule's electronic properties and reactivity.
By combining these advanced experimental and computational methods, a comprehensive understanding of the structural, vibrational, and electronic properties of this compound can be achieved.
Computational Chemistry and Theoretical Investigations of C 2 P Tolyl Thiazol 5 Yl Methylamine
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of novel compounds. For thiazole (B1198619) derivatives, these methods have been extensively applied to understand their electronic structure, stability, and potential applications.
Density Functional Theory (DFT) Studies of Molecular Conformations and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable conformations (geometries) of molecules and to calculate their thermodynamic properties.
Studies on various thiazole derivatives consistently utilize DFT methods, most commonly with the B3LYP functional and basis sets like 6-31G(d,p) or larger, to optimize molecular geometries. nih.gov For instance, in a study of novel thiazole derivatives, the structures were optimized at the B3LYP/6-31G(d,p) level of theory, and the theoretical geometric parameters showed good agreement with experimental X-ray data. nih.gov Similar approaches have been used for pyrazolyl–thiazole derivatives, where geometry optimizations were performed in the gas phase using the ωB97X-D functional with a def2-TZVPP basis set to focus on intrinsic molecular properties. nih.gov
For an analog, 2-amino-4-(p-tolyl)thiazole, DFT calculations have been performed to determine its optimized molecular structure. researchgate.net These calculations are crucial for understanding how the molecule arranges itself in three-dimensional space to achieve the lowest energy state. The stability of such compounds is often assessed by their calculated total energy and heat of formation. For a series of methyl-substituted thiazoles, heats of formation were calculated, providing a quantitative measure of their relative stabilities. researchgate.net
Based on these analogous studies, a DFT calculation for C-(2-p-Tolyl-thiazol-5-yl)-methylamine would likely be initiated by constructing the molecule in silico and performing a geometry optimization to find its most stable conformer. The resulting energetic data would provide insights into its thermodynamic stability.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for electronic structure determination.
In the study of thiazole and its mercapto- and methyl-substituted derivatives, both ab initio (Hartree-Fock with a 6-31G** basis set) and DFT methods were employed to study their electronic structure and physicochemical properties. researchgate.net Another study on the protonation of substituted thiazole derivatives compared results from semi-empirical (AM1, PM3), DFT (B3LYP/6-31G(d)), and ab initio calculations, finding that the ab initio calculated pKa values had the best correlation with experimental data (R²=0.98). nih.gov This highlights the predictive power of high-level ab initio methods for determining chemical properties. For 2-amino-4-(p-tolyl)thiazole, calculations have been performed using the CBS-Q method, a high-accuracy composite ab initio approach, to ensure reliable results. researchgate.netatlantis-press.com
A high-accuracy ab initio study of this compound would provide a benchmark for its electronic properties, serving as a "gold standard" to which results from less computationally expensive methods like DFT could be compared.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity.
Computational studies on numerous thiazole derivatives have focused on FMO analysis. For example, in a study of two thiazole derivatives (compounds 6 and 11 ), the HOMO and LUMO energies were calculated at the B3LYP/6-31G(d,p) level. nih.gov The HOMO–LUMO energy gap was found to be 4.4818 eV for compound 6 and 3.7495 eV for compound 11 , suggesting that compound 11 is more reactive. nih.gov The distribution of these orbitals showed they were mainly localized over the thiophene (B33073) ring and adjacent functional groups. nih.gov
In another study on 2-amino-4-(p-tolyl)thiazole (APT), the HOMO energy was calculated to be -5.54 eV, indicating its potential as an electron donor. researchgate.net The HOMO was delocalized over the thiazole ring. researchgate.net The table below presents FMO data for various thiazole analogs, illustrating the typical energy ranges observed.
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method | Reference |
| Thiazole | -9.468 | 3.348 | 12.816 | ab initio/HF | researchgate.net |
| 2-Methyl thiazole | -9.135 | 3.512 | 12.647 | ab initio/HF | researchgate.net |
| 5-Methyl thiazole | -9.174 | 3.462 | 12.636 | ab initio/HF | researchgate.net |
| 2-amino-4-(p-tolyl)thiazole (APT) | -5.54 | - | - | DFT/B3LYP | researchgate.net |
| Thiazole derivative 6 | -5.3582 | -0.8765 | 4.4818 | DFT/B3LYP | nih.gov |
| Thiazole derivative 11 | -5.3210 | -1.5715 | 3.7495 | DFT/B3LYP | nih.gov |
For this compound, an FMO analysis would be expected to show the HOMO localized primarily on the electron-rich thiazole ring and the p-tolyl group, while the LUMO would also be distributed across the aromatic system. The energy gap would provide a direct measure of its kinetic stability and chemical reactivity.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density in a molecule is critical for understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
MEP analysis has been applied to various thiazole derivatives to predict their reactive sites. For example, in a study of newly synthesized 2-(2-hydrazinyl)thiazole derivatives, MEP calculations were used to visualize the charge distributions and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net The MEP maps of these compounds highlighted the electronegative nitrogen and sulfur atoms of the thiazole ring as potential sites for interaction. researchgate.net Similarly, in a study of other thiazole derivatives, the natural charges at different atomic sites were predicted, with the sulfur atom in one derivative found to be more electropositive than in another, influencing its reactivity. nih.gov
For this compound, an MEP map would likely show negative potential (red/yellow regions) around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the aminomethyl group, indicating these are sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with biological targets or other reactants.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.
Elucidation of Reaction Pathways and Energy Barriers
By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways and calculate the activation energies (energy barriers) associated with them. This provides a deep understanding of reaction kinetics and selectivity.
A theoretical study on the reaction of 2-(trimethylsilyl)thiazole (B1297445) with formaldehyde (B43269) provides a compelling example of mechanism elucidation. acs.org Using ab initio calculations at the MP2/6-31+G//6-31G level, researchers predicted a novel termolecular mechanism. The calculations showed that the reaction proceeds through the concerted formation of an N-[(silyloxy)methyl]thiazolium-2-ylide intermediate, followed by a nucleophilic addition to a second formaldehyde molecule. acs.org The study also investigated an alternative pathway involving a 1,2-migration of the ylide but found it to be unfavorable due to a high activation energy barrier. acs.org These computational findings were supported by experimental kinetic data, which were consistent with a third-order mechanism. acs.org
In the context of synthesizing thiazole derivatives, computational studies have also been used to understand the regioselectivity of cycloaddition reactions. nih.gov For the synthesis of thiazolidinone-triazoles, different pathways (uncatalyzed, mono-copper, and di-copper catalyzed) were studied to determine the most energetically favorable route. nih.gov
A theoretical investigation into the reactivity of this compound could explore various potential reactions, such as its role as a nucleophile. By calculating the energy barriers for different reaction pathways, one could predict the most likely products and the conditions required to form them. This predictive capability is a cornerstone of modern chemical research.
Solvent Effects and Explicit Solvation Models in Reaction Mechanisms
The chemical environment, particularly the solvent, can significantly influence the mechanism and kinetics of a reaction. Computational models are crucial for understanding these interactions at a molecular level. For a molecule like this compound, which possesses both polar (amine and thiazole groups) and nonpolar (p-tolyl group) regions, solvent effects are expected to be pronounced.
Theoretical investigations into related systems have demonstrated the importance of considering the solvent. For instance, studies on the protonation of imines, which share functional similarities with the amine group, have shown that solvent molecules can stabilize charged intermediates and transition states, thereby altering reaction pathways. cnr.it The use of explicit solvation models, where individual solvent molecules are included in the calculation, allows for a detailed analysis of hydrogen bonding and other specific interactions between the solute and the solvent. These models, often coupled with quantum mechanics/molecular mechanics (QM/MM) methods, can provide a more accurate picture of the reaction energetics compared to implicit solvent models that treat the solvent as a continuous medium.
For this compound, explicit solvation models would be particularly important in studying its acid-base chemistry, the conformational preferences of the methylamine (B109427) side chain, and its participation in reactions where charge separation develops. The choice of solvent would dictate the extent of these effects, with polar protic solvents like water or methanol (B129727) expected to have a more significant impact than nonpolar aprotic solvents.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and its interactions with its environment over time. For a flexible molecule such as this compound, which has several rotatable bonds, MD simulations can reveal the preferred three-dimensional structures and the energy barriers between different conformations.
In the context of similar heterocyclic compounds, MD simulations have been employed to understand how molecular flexibility influences interactions with biological targets. nih.gov For example, simulations can identify low-energy conformations that are pre-organized for binding to a receptor. These simulations can also shed light on intermolecular interactions, such as the formation of dimers or aggregates in solution, by calculating the potential of mean force between molecules.
An MD simulation of this compound would likely involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for all atoms in the system. The resulting trajectory would provide a wealth of information on:
Conformational Preferences: The dihedral angle distributions for the bonds connecting the tolyl group to the thiazole ring and the methylamine group to the thiazole ring would indicate the most stable rotational isomers.
Solvation Structure: The radial distribution functions between atoms of the solute and solvent would describe the organization of the solvent shell around the molecule.
Hydrogen Bonding Dynamics: The lifetime and geometry of hydrogen bonds between the amine group and solvent molecules, or between molecules of this compound themselves, could be analyzed.
Such simulations are instrumental in bridging the gap between the static picture provided by quantum chemical calculations and the dynamic reality of molecules in solution.
Spectroscopic Property Prediction through Computational Methods
Computational methods are routinely used to predict various spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be of particular interest.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms are highly sensitive to the local electronic environment. Density Functional Theory (DFT) calculations have become a standard tool for predicting NMR spectra. Recent advancements in machine learning have also enabled highly accurate predictions, even accounting for solvent effects. nih.gov For this compound, theoretical predictions could help in assigning the signals in an experimental spectrum, especially for the aromatic protons and carbons where overlap might occur. The predicted chemical shifts for the methylamine protons and the thiazole proton would also be valuable for confirming the structure.
IR Spectroscopy: The vibrational frequencies and intensities calculated using computational methods correspond to the peaks observed in an IR spectrum. These calculations can help in identifying the characteristic vibrational modes of the molecule, such as the N-H stretching of the amine group, the C=N and C=C stretching vibrations of the thiazole and tolyl rings, and the various C-H bending modes.
The table below presents a hypothetical set of predicted ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs.
| Atom | Predicted Chemical Shift (ppm) |
| Thiazole C2 | 165-175 |
| Thiazole C4 | 120-130 |
| Thiazole C5 | 140-150 |
| CH₂ (methylamine) | 40-50 |
| Tolyl C (ipso) | 135-145 |
| Tolyl C (ortho) | 128-132 |
| Tolyl C (meta) | 125-130 |
| Tolyl C (para) | 138-142 |
| Tolyl CH₃ | 20-25 |
Note: These are estimated values and would need to be confirmed by actual quantum chemical calculations.
Quantitative Structure-Activity Relationships (QSAR) for Structural Design Principles (without biological activity implications)
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. nih.gov While traditionally used to correlate chemical structure with biological activity, the principles of QSAR can also be applied to understand the relationship between structure and various physicochemical properties. For a class of compounds like tolyl-thiazole derivatives, a QSAR model could be developed to predict properties such as solubility, lipophilicity (logP), or chromatographic retention time based on a set of calculated molecular descriptors.
The development of a QSAR model typically involves the following steps:
Data Set Generation: A series of structurally related compounds is synthesized or computationally designed.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that relates the descriptors to the property of interest. nih.gov
Model Validation: The predictive power of the model is assessed using various validation techniques, such as cross-validation and external validation. nih.gov
For this compound and its analogues, a QSAR study could reveal key structural features that govern a particular physicochemical property. For instance, a model for lipophilicity might show a positive correlation with the solvent-accessible surface area and a negative correlation with the number of hydrogen bond donors. Such models provide valuable structural design principles for tailoring molecules with desired properties.
The table below lists some common molecular descriptors that would be relevant in a QSAR study of thiazole derivatives.
| Descriptor Type | Example Descriptors | Relevance |
| Electronic | Dipole Moment, HOMO/LUMO energies | Reactivity, intermolecular interactions |
| Steric/Topological | Molecular Weight, Molecular Volume, Connectivity Indices | Size, shape, and branching |
| Hydrophobicity | LogP, Polar Surface Area (PSA) | Solubility, permeability |
By systematically modifying the structure of this compound (e.g., by changing the substituent on the tolyl ring or modifying the methylamine side chain) and calculating these descriptors, a QSAR model can be constructed to guide the design of new molecules with optimized properties.
Applications in Advanced Materials Science Leveraging the Thiazole Methylamine Scaffold
Incorporation into Polymer Systems for Functional Materials
The thiazole (B1198619) scaffold is increasingly integrated into polymer backbones to create materials with tailored electronic and physical properties for a range of advanced applications.
Thiazole and its derivatives are valuable components in the synthesis of conjugated polymers for organic electronics. nih.govnih.gov The electron-withdrawing character of the imine (C=N) group within the thiazole ring helps to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymers. researchgate.net This tuning of frontier molecular orbital energies is critical for improving charge injection and transport in electronic devices.
Researchers have developed various thiazole-based polymers, including those with bithiazole, thiazolothiazole, and benzobisthiazole units, for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govcapes.gov.br For instance, the introduction of thiazole rings into a polymer backbone can enhance the planarity of the structure, which facilitates intermolecular π-π stacking and improves charge carrier mobility. researchgate.net Ladder-type polymers containing thiazole-fused S,N-heteroacenes have demonstrated good thermal stability and charge transport behavior in organic thin-film transistors (OTFTs). nih.gov The copolymerization of thiazole-containing monomers with other units, like diketopyrrolopyrrole, allows for the creation of step-ladder copolymers with enhanced performance characteristics. nih.gov
| Polymer Type | Key Feature | Application Area |
| Thiazole-fused Naphthalene Diimide Polymer | Deep LUMO level (-3.95 eV) | n-type Organic Field-Effect Transistors (OFETs) nih.gov |
| Thiazolothiazole-containing Polymers | Rigid, polarized bicyclic heterocycle | High-mobility OFETs nih.gov |
| Ladder-type Thiazole Copolymers | High thermal stability, ordered molecular arrangement | Organic Thin-Film Transistors (OTFTs) nih.gov |
The unique chemical properties of the thiazole scaffold lend themselves to the development of functional coatings and additives. Thiazole derivatives have been physically incorporated as additives into polyurethane coatings to enhance their properties. ekb.eg Studies have shown that adding specific thiazole derivatives can improve the antimicrobial and flame-retardant characteristics of the coating. ekb.eg
Furthermore, the nitrogen atom in the thiazole ring can interact with acids, making thiazole-based polymers suitable for acid-sensing applications. nsf.gov Thin films of certain thiazole-containing polymers exhibit a colorimetric response to acids and can be integrated into OFETs to detect acid vapors at parts-per-million (ppm) levels. nsf.gov This sensing mechanism is believed to stem from the interaction between the nitrogen lone pair on the thiazole moiety and the acidic species, which modulates the charge transport properties of the polymer. nsf.gov
Optoelectronic Material Development
The favorable electronic properties of thiazole-containing compounds make them prime candidates for the active layers in a variety of optoelectronic devices. capes.gov.br Their inherent stability, tunable band gaps, and potential for high fluorescence quantum yields are particularly advantageous. mdpi.comnih.gov
Thiazole derivatives are widely explored for their applications in OLEDs and OPVs. researchgate.net In OLEDs, materials containing thiazole can act as fluorescent emitters or as host materials. The rigid structure of fused thiazole systems like thiazolo[5,4-d]thiazoles contributes to high oxidative stability and a desirable planar conformation, which is beneficial for light-emitting applications. mdpi.com The electronic properties of these molecules can be fine-tuned by chemical modification to achieve emission across the visible spectrum. researchgate.net
In the realm of OPVs, the electron-accepting nature of the thiazole unit is utilized to design donor-acceptor polymers and small molecules. nih.govresearchgate.net This architecture is crucial for efficient charge separation at the donor-acceptor interface, a key process in photovoltaic energy conversion.
Thiazole-based materials have demonstrated significant promise in OFETs, which are fundamental components of modern organic electronics. frontiersin.org The development of high-performance n-type (electron-transporting) organic semiconductors has lagged behind p-type (hole-transporting) materials, and thiazole's electron-deficient nature helps to address this gap. nih.gov
Introducing thiazole units into conjugated molecules can lower the LUMO energy level, facilitating more efficient electron injection and transport. nih.govnih.gov For example, replacing thiophene (B33073) rings with thiazole rings in certain oligomers has been shown to lower the device's threshold voltage while maintaining high electron mobility. nih.gov Researchers have synthesized novel thiazolothiazole derivatives that have achieved electron mobilities as high as 0.64 cm²/V·s in OFETs, demonstrating the effectiveness of this molecular design strategy. researchgate.netnih.gov
Table of OFET Performance for Selected Thiazole-Based Materials
| Material Class | Highest Reported Mobility (cm²/V·s) | Key Structural Unit |
|---|---|---|
| Thiazole-fused Naphthalene Diimide Polymer | 0.12 | Thiazole-fused Naphthalene Diimide nih.gov |
| Thiazolothiazole Derivative | 1.2 | Thiazolothiazole nih.gov |
| Thiazole-Thiazolothiazole Conjugated Molecule | 0.64 | Thiazole-Thiazolothiazole researchgate.net |
Advanced Functional Materials via Molecular Recognition and Self-Assembly
The thiazole-methylamine scaffold possesses distinct features that are advantageous for creating advanced materials through molecular recognition and self-assembly. The nitrogen atom of the thiazole ring and the amine group can both act as hydrogen bond acceptors and donors, respectively. This allows for the programmed assembly of molecules into well-defined supramolecular structures.
These non-covalent interactions, including hydrogen bonding and π-π stacking, can guide the formation of ordered architectures such as nanofibers, liquid crystals, and highly crystalline thin films. researchgate.net The ability of thiazole derivatives to form coordination compounds with metal ions further expands their potential in creating complex, functional materials. nsf.gov Such self-assembled systems are crucial for applications in sensors, where specific binding events can be translated into a detectable signal, and in molecular electronics, where precise control over molecular organization is paramount for device performance.
Coordination Chemistry and Metal Complexation of C 2 P Tolyl Thiazol 5 Yl Methylamine
Ligand Design and Coordination Modes Involving Nitrogen and Sulfur Donor Atoms
The design of C-(2-p-Tolyl-thiazol-5-yl)-methylamine as a ligand is predicated on the unique electronic and structural features of the thiazole (B1198619) heterocycle. Thiazoles are distinguished by the presence of both a soft donor atom (sulfur) and a hard donor atom (the sp²-hybridized nitrogen), allowing them to coordinate with a wide array of soft and hard metal centers. nih.gov The substitution pattern of the target ligand—a p-tolyl group at the 2-position and a methylamine (B109427) group at the 5-position—is critical in defining its coordination chemistry.
The primary coordination sites are the thiazole nitrogen (N3), the exocyclic aminic nitrogen, and potentially the thiazole sulfur (S1). The ligand can act as a bidentate N,N'-donor by coordinating to a metal center via the thiazole nitrogen and the methylamine nitrogen, forming a stable five-membered chelate ring. This coordination mode is common for ligands with similar architectures, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, which coordinates through its amino and thiol groups to form a five-membered ring. nih.gov
The electronic properties of the substituents significantly influence the ligand's donor capacity. The p-tolyl group at the C2 position exerts a positive inductive effect (+I), increasing the electron density on the thiazole ring and enhancing the basicity of the thiazole nitrogen. Computational studies on methyl-substituted thiazoles confirm that donor groups increase the energy of the Highest Occupied Molecular Orbital (HOMO), which can correlate with stronger ligand-to-metal donation. researchgate.net Conversely, the thiazole sulfur atom is a soft donor and may engage in weaker interactions with harder metal ions but could form significant bonds with softer metals like Pd(II) or Cd(II). The combination of a hard imine nitrogen, a hard amine nitrogen, and a soft thioether-like sulfur atom makes this compound a potentially versatile and hemilabile ligand.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound is expected to follow established procedures for thiazole-based ligands. A general and effective method involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.govijper.org Typically, a hot ethanolic solution of the ligand is mixed with an equimolar or a 2:1 ligand-to-metal molar ratio of a metal salt (e.g., Cu(OAc)₂, NiCl₂, Pd(OAc)₂). The mixture is then refluxed for several hours, during which the complex precipitates out of the solution upon cooling. nih.govijper.org The resulting solid complexes can be filtered, washed with the solvent, and dried.
Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center and to elucidate the geometry of the resulting complex.
Infrared (IR) Spectroscopy: Coordination of the ligand to the metal ion is evidenced by shifts in the characteristic vibrational frequencies of the donor groups. The ν(N-H) stretching frequency of the methylamine group and the ν(C=N) stretching frequency of the thiazole ring are expected to shift to lower wavenumbers upon complexation due to the donation of electron density to the metal. researchgate.net Concurrently, new, low-frequency bands corresponding to ν(M-N) and ν(M-S) vibrations would appear. researchgate.net
NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pd(II)), ¹H NMR spectroscopy is a powerful tool. The formation of a complex is confirmed by a downfield shift in the signals of the protons adjacent to the coordinating nitrogen atoms. nih.govnih.gov For instance, in a related Pd(II) complex, the -NH and -NH₂ proton signals shifted downfield from 9.88 and 7.03 ppm in the free ligand to 9.95 and 7.24 ppm in the complex, respectively. nih.gov
Electronic Spectroscopy (UV-Vis): The UV-Vis spectra of the complexes, when compared to the free ligand, typically show a bathochromic (red) or hypsochromic (blue) shift of the intraligand π→π* and n→π* transitions. More importantly, new bands may appear in the visible region corresponding to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands, which are useful for inferring the coordination geometry. orientjchem.org
Molar Conductivity and Elemental Analysis: Molar conductivity measurements in solvents like DMF or DMSO are used to determine if the anions are coordinated to the metal or exist as counter-ions, distinguishing between electrolytic and non-electrolytic complexes. nih.gov Elemental analysis provides the empirical formula, allowing for the determination of the metal-to-ligand stoichiometry. ijper.org
Table 1: Expected Spectroscopic and Analytical Data for Metal Complexes of this compound
| Technique | Observation | Inference | Reference Analogy |
|---|---|---|---|
| FT-IR | Shift in ν(C=N) and ν(N-H) bands | Coordination via thiazole and amine nitrogen | researchgate.net |
| ¹H NMR (for diamagnetic complexes) | Downfield shift of amine and ring protons | Confirmation of metal-ligand bond formation | nih.govnih.gov |
| UV-Vis | Appearance of new d-d or LMCT bands | Information on coordination geometry (e.g., octahedral, tetrahedral) | orientjchem.org |
| Molar Conductivity | Low conductivity values | Non-electrolytic nature, anions are coordinated | nih.gov |
| Elemental Analysis | Match between found and calculated % of C, H, N, M | Confirmation of metal:ligand stoichiometry (e.g., 1:1 or 1:2) | ijper.org |
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of coordination compounds derived from this compound are highly dependent on the choice of the central metal ion and the resulting coordination geometry.
The electronic properties, particularly the photophysical behavior, can be tuned by complexation. For example, zinc complexes of similar 5-N-arylaminothiazoles have shown enhanced fluorescence emission in solution and in the solid state compared to the free ligands. nih.gov This suggests that Zn(II) complexes of the title ligand could be promising candidates for fluorescent materials. Furthermore, the optical band gap (Eg) is a critical parameter for semiconductor applications. Studies on related thiazole complexes have reported Eg values of 2.65 eV, 2.54 eV, and 2.45 eV for Cu(II), Fe(III), and Pd(II) complexes, respectively, indicating their potential as semiconductor-like materials. nih.gov
Table 2: Electronic Properties of Analogous Thiazole Metal Complexes
| Complex | Optical Band Gap (Eg) | Potential Application | Reference |
|---|---|---|---|
| MATY-Cu | 2.65 eV | Semiconductor | nih.gov |
| MATY-Fe | 2.54 eV | Semiconductor | nih.gov |
| MATY-Pd | 2.45 eV | Catalysis, Semiconductor | nih.gov |
The magnetic properties arise from complexes formed with paramagnetic metal ions such as Mn(II), Fe(II), Co(II), Ni(II), or Cu(II). The magnetic susceptibility of these complexes provides insight into the spin state of the metal ion and any magnetic interactions between adjacent metal centers in the solid state. In analogous systems based on triazole ligands, which also feature N and S donors, complexes with Mn(II), Fe(II), and Ni(II) exhibit predominantly antiferromagnetic interactions at low temperatures. mdpi.com This behavior is characterized by a decrease in the χT product (where χ is the magnetic susceptibility and T is the temperature) as the temperature is lowered. mdpi.com Similar antiferromagnetic coupling could be anticipated for polynuclear or polymeric complexes of this compound.
Table 3: Magnetic Properties of Analogous Heterocyclic Metal Complexes
| Complex | Metal Ion | Magnetic Behavior at Low Temp. | Weiss Temperature (θ) | Reference |
|---|---|---|---|---|
| Compound (1) | Mn(II) | Antiferromagnetic | -15 K | mdpi.com |
| Compound (2) | Fe(II) | Antiferromagnetic | -3 K | mdpi.com |
| Compound (3) | Ni(II) | Antiferromagnetic | -5 K | mdpi.com |
Catalytic Applications of Metal-Thiazolemethylamine Complexes
Thiazole-based metal complexes have emerged as effective catalysts for various organic transformations, and complexes of this compound are expected to exhibit similar catalytic potential. researchgate.net The combination of a robust heterocyclic scaffold and tunable metal-ligand bonding makes these complexes suitable for applications in homogeneous and heterogeneous catalysis.
A notable example is the use of a Pd(II)-thiazole complex as a highly efficient catalyst for the one-pot, three-component synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. nih.gov The study demonstrated that the Pd(II) complex provided excellent yields (up to 97%) in a very short reaction time (20 minutes) using water as a green solvent. nih.gov Crucially, the catalyst was reusable for at least four consecutive cycles without a significant loss of activity, highlighting its stability and practical utility. nih.gov Given the structural similarities, a Pd(II) complex of this compound could be a promising candidate for similar C-C and C-N bond-forming reactions.
Table 4: Catalytic Performance of an Analogous Pd(II)-Thiazole Complex in Pyrazole Synthesis
| Entry | Product | Time (min) | Yield (%) | Catalyst Reusability (Yield %) | Reference |
|---|---|---|---|---|---|
| 1 | 4a | 20 | 97 | 97, 96, 95, 94 (Cycles 1-4) | nih.gov |
| 2 | 4b | 20 | 95 | - | nih.gov |
| 3 | 4c | 20 | 94 | - | nih.gov |
| 4 | 4d | 20 | 93 | - | nih.gov |
Data adapted from a study on a similar thiazole derivative complex, illustrating catalytic potential. nih.gov
Future Research Directions and Emerging Paradigms for C 2 P Tolyl Thiazol 5 Yl Methylamine Research
Development of Novel and Sustainable Synthetic Methodologies
The cornerstone of any chemical research is the efficient and responsible synthesis of the target molecule. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational approach for creating the thiazole core bepls.comnih.govyoutube.com, future research will undoubtedly focus on developing more novel and sustainable methodologies for C-(2-p-Tolyl-thiazol-5-yl)-methylamine.
A promising avenue lies in the exploration of one-pot, multi-component reactions. These reactions, which combine multiple reactants in a single step to form a complex product, offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. nih.govnih.gov The development of such a process for this compound would represent a significant step forward.
Furthermore, the principles of green chemistry are increasingly guiding synthetic strategies. This includes the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) bepls.com, and the development of reusable catalysts, such as silica-supported tungstosilisic acid or NiFe2O4 nanoparticles, to minimize environmental impact. nih.govnih.gov The application of microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields for thiazole derivatives. bepls.com
A key synthetic challenge for this compound is the regioselective introduction of the methylamine (B109427) group at the C5 position. Future research could focus on the synthesis of a 5-acylthiazole precursor, which can then be converted to the methylamine via reductive amination. researchgate.net The development of synthetic routes that offer high regioselectivity and yield for this specific functionalization will be crucial.
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Methodology | Potential Advantages | Key Research Focus |
| One-Pot Multi-Component Reaction | Increased efficiency, reduced waste, simplified workup. nih.govnih.gov | Designing a convergent synthesis pathway combining the p-tolylthioamide, an appropriate C3-building block, and an amine source. |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. bepls.com | Optimization of reaction conditions (power, temperature, time) for the key cyclization and functionalization steps. |
| Green Catalyst Utilization | Use of recyclable and non-toxic catalysts. nih.govnih.gov | Screening and development of solid-supported acid or metal catalysts for the thiazole ring formation. |
| Aqueous or PEG-based Synthesis | Reduced use of volatile organic compounds. bepls.com | Investigating the solubility and reactivity of starting materials in green solvent systems. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid prediction of molecular properties and the design of novel compounds with desired activities. nih.govresearchgate.net For this compound and its derivatives, these computational tools offer a powerful approach to accelerate research.
ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the biological activities of novel thiazole derivatives. nih.gov By training algorithms on existing datasets of thiazole compounds with known properties, researchers can create predictive models to screen virtual libraries of this compound analogs for potential efficacy as, for example, anticancer or antimicrobial agents. researchgate.net This in silico screening can prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov
De novo drug design is another exciting application of AI. Generative models can be employed to design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or material properties. These models can explore a vast chemical space to identify novel structures with enhanced performance characteristics.
Furthermore, AI and ML can be used to predict crucial physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for the development of new materials or therapeutic agents. nih.gov This predictive power allows for the early-stage identification of compounds with favorable drug-like properties.
Exploration of Complex Supramolecular Architectures
The ability of molecules to self-assemble into well-defined, higher-order structures is the foundation of supramolecular chemistry and materials science. The this compound molecule, with its combination of aromatic rings (p-tolyl and thiazole) and a hydrogen-bonding capable methylamine group, possesses the necessary functionalities to participate in the formation of complex supramolecular architectures.
Future research should focus on the systematic investigation of the self-assembly behavior of this compound. This will involve crystallographic studies to determine its packing in the solid state and to identify the key intermolecular interactions, such as hydrogen bonds (N-H···N, N-H···S) and π-π stacking interactions between the aromatic rings. nih.gov Understanding these interactions is crucial for crystal engineering, where the goal is to design and synthesize crystalline materials with specific properties.
The exploration of co-crystals, where this compound is crystallized with other molecules, could lead to the development of new materials with tailored properties, such as improved solubility or stability. The methylamine group, in particular, can act as a versatile hydrogen bond donor, facilitating the formation of robust supramolecular synthons.
Advanced In-Situ Characterization Techniques for Reaction Monitoring
To gain a deeper understanding of the formation of this compound and to optimize its synthesis, the application of advanced in-situ characterization techniques is paramount. These techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates.
Spectroscopic methods such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to track the consumption of reactants and the formation of the thiazole ring. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of flow-NMR setups, can provide detailed structural information about the species present in the reaction mixture at any given time. youtube.com
Mass spectrometry techniques, such as ReactIR, can also be used to monitor the reaction progress by detecting the mass-to-charge ratio of the ions of the reactants, intermediates, and products. The data obtained from these in-situ techniques will be invaluable for developing more efficient and controlled synthetic processes for this compound.
Table 2: Potential In-Situ Characterization Techniques for this compound Synthesis
| Technique | Information Gained | Research Application |
| In-situ FTIR/Raman | Vibrational modes of functional groups. nih.gov | Monitoring the disappearance of starting material carbonyls and the appearance of thiazole ring vibrations. |
| Flow NMR | Detailed structural information of soluble species. youtube.com | Identification of reaction intermediates and quantification of product formation over time. |
| In-situ Mass Spectrometry | Molecular weight of reaction components. | Real-time tracking of reactant consumption and product formation, aiding in kinetic studies. |
Synergistic Approaches Combining Computational and Experimental Research
The most impactful future research on this compound will undoubtedly arise from a synergistic combination of computational and experimental approaches. nih.govrsc.orgnih.gov This integrated strategy allows for a more rational and efficient exploration of the compound's potential.
Molecular docking studies, a key computational tool, can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes or receptors. acs.orgmdpi.com These in silico predictions can then guide the experimental biological evaluation of the compound, focusing on the most promising targets. mdpi.com
Furthermore, computational studies can be used to rationalize and explain experimental findings. For example, if a particular derivative of this compound shows high biological activity, computational models can be used to understand the structural basis for this activity, informing the design of even more potent analogs. nih.gov This iterative cycle of computational prediction, experimental validation, and computational refinement will be a powerful engine for innovation in the study of this and other thiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
